2-Ethyl-4-hydroxynonanehydrazide
Description
2-Ethyl-4-hydroxynonanehydrazide is a hydrazide derivative characterized by a hydroxynonane backbone substituted with an ethyl group at the 2-position. Hydrazides, in general, are critical intermediates in organic synthesis, particularly for constructing heterocyclic systems and bioactive molecules. Hydrazides are typically synthesized via hydrazinolysis of esters or amides, as demonstrated in multiple studies .
Properties
CAS No. |
304873-53-8 |
|---|---|
Molecular Formula |
C11H24N2O2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-ethyl-4-hydroxynonanehydrazide |
InChI |
InChI=1S/C11H24N2O2/c1-3-5-6-7-10(14)8-9(4-2)11(15)13-12/h9-10,14H,3-8,12H2,1-2H3,(H,13,15) |
InChI Key |
DZQOUXPZELJEIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(CC)C(=O)NN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical Properties
Melting points and solubility are influenced by substituents:
The hydroxynonane chain in this compound may enhance hydrophilicity compared to aromatic analogs like 4-nitrophenyl derivatives .
Spectral Characteristics
IR and NMR spectra are critical for structural confirmation:
- IR Peaks :
- 1H NMR : Signals for methyl/methylene groups (δ 2.0–2.7 ppm) and aromatic protons (δ 7.0–8.6 ppm) are common in analogs .
Inference for this compound:
- Expected IR peaks: ~1640 cm⁻¹ (hydrazide C=O) and broad N-H stretches near 3300 cm⁻¹.
- 1H NMR would show signals for the ethyl group (δ 1.0–1.5 ppm) and hydroxynonane backbone (δ 3.5–4.0 ppm for -OH) .
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